5-メチル-2'-デオキシシチジン

概要

説明

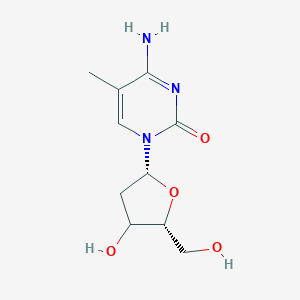

5-メチルデオキシシチジンは、DNAに見られる修飾ヌクレオシドです。これは、シトシンの5位炭素のメチル化によって形成され、メチル基が追加されます。 この修飾は、遺伝子発現の調節において重要な役割を果たし、発達、分化、疾患などのさまざまな生物学的プロセスに関与しています .

科学的研究の応用

5-Methyldeoxycytidine has numerous applications in scientific research:

作用機序

5-メチルデオキシシチジンの主な作用機序は、DNAへの取り込みに関与し、転写因子やその他の調節タンパク質の結合を変化させることにより、遺伝子発現に影響を与えます。 遺伝子のプロモーター領域におけるシトシン残基のメチル化は、コンテキストに応じて、遺伝子のサイレンシングまたは活性化につながる可能性があります . 分子標的は、メチル化パターンを維持および確立する責任があるDNAメチルトランスフェラーゼです .

類似の化合物:

- 5-ヒドロキシメチル-デオキシシチジン

- 5-ホルミル-デオキシシチジン

- 5-カルボキシ-デオキシシチジン

- 2'-デオキシシチジン

比較: 5-メチルデオキシシチジンは、メチル化による遺伝子発現を調節する能力においてユニークです。 5-ヒドロキシメチル-デオキシシチジンや他の酸化誘導体は、活性的なDNA脱メチル化プロセスに関与していますが、5-メチルデオキシシチジンは主にメチル化パターンの維持において機能します . これは、エピジェネティックな調節における重要な役割を果たし、研究および治療的用途における貴重なツールとなります .

生化学分析

Biochemical Properties

5-Methyl-2’-deoxycytidine can act in cis to signal de novo DNA methylation in single-stranded DNA . It inhibits the synthesis of DNA and prevents methylation of guanine, disrupting the binding of guanine nucleotide-binding proteins to the DNA template and preventing polymerase chain reactions . It also acts as a methyltransferase inhibitor, blocking the enzyme responsible for adding methyl groups to cytosine molecules .

Cellular Effects

In cellular contexts, high concentrations of 5-Methyl-2’-deoxycytidine have been observed to inhibit the growth of several types of human leukemic cell lines in vitro . This effect could be accounted for by dThd, a deamination product of 5-Methyl-2’-deoxycytidine . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-Methyl-2’-deoxycytidine involves its incorporation into DNA, where it can act in cis to signal de novo DNA methylation . It also inhibits DNA methyltransferases, leading to hypomethylation of DNA . This results in increased gene expression as genes are silenced by hypermethylation .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can vary depending on the concentration and exposure time

Metabolic Pathways

5-Methyl-2’-deoxycytidine is involved in several metabolic pathways. There are two conceivable metabolic pathways from 5-Methyl-2’-deoxycytidine to thymidylate. The first consists of deoxycytidine or thymidine kinase and deoxycytidylate deaminase, and the second of sequential reactions catalyzed by deoxycytidine deaminase and thymidine kinase .

準備方法

合成経路と反応条件: 5-メチルデオキシシチジンの合成は、通常、デオキシシチジンのメチル化を伴います。 一般的な方法の1つは、DNAメチルトランスフェラーゼ酵素を使用する方法で、これはS-アデノシルメチオニンからDNA中のシトシン残基へのメチル基の転移を触媒します .

工業的生産方法: 工業的な設定では、5-メチルデオキシシチジンの生産は、化学合成によって達成できます。これは、デオキシシチジンのヒドロキシル基を保護し、続いてシトシン環の5位炭素を選択的にメチル化することを伴います。 最終段階は、目的の生成物を得るための脱保護です .

化学反応の分析

反応の種類: 5-メチルデオキシシチジンは、次のようなさまざまな化学反応を起こします。

酸化: 5-ヒドロキシメチル-デオキシシチジンを形成するために酸化され、さらに酸化されて5-ホルミル-デオキシシチジンと5-カルボキシ-デオキシシチジンを形成することができます.

還元: 還元反応はあまり一般的ではありませんが、特定の条件下では起こることがあります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を、酸性または塩基性条件下で使用できます。

主な生成物:

4. 科学研究への応用

5-メチルデオキシシチジンは、科学研究において多くの用途があります。

類似化合物との比較

- 5-Hydroxymethyl-deoxycytidine

- 5-Formyl-deoxycytidine

- 5-Carboxy-deoxycytidine

- 2’-Deoxycytidine

Comparison: 5-Methyldeoxycytidine is unique in its ability to regulate gene expression through methylation. While 5-Hydroxymethyl-deoxycytidine and other oxidized derivatives are involved in active DNA demethylation processes, 5-Methyldeoxycytidine primarily functions in the maintenance of methylation patterns . This makes it a crucial player in epigenetic regulation and a valuable tool in research and therapeutic applications .

生物活性

5-Methyl-2'-deoxycytidine (5MedCyd) is a modified nucleoside that plays a crucial role in the regulation of gene expression and cellular processes through its involvement in DNA methylation. This article delves into its biological activities, mechanisms of action, and therapeutic implications, supported by various research findings.

Overview of 5-Methyl-2'-deoxycytidine

5MedCyd is a derivative of deoxycytidine where a methyl group is added to the 5-position of the cytosine base. This modification is significant in epigenetic regulation, particularly in the context of gene expression and cellular differentiation. The compound is primarily studied for its effects on DNA methylation patterns, which are critical for normal cellular function and development.

- DNA Methylation :

-

Cellular Metabolism :

- Research indicates that high concentrations of 5MedCyd can inhibit the growth of various human leukemic cell lines in vitro. This effect is partly attributed to its conversion into deoxycytidine and thymidine through metabolic pathways, which may lead to altered nucleotide pools that affect DNA synthesis and repair .

-

Immune Response Modulation :

- 5MedCyd has been shown to reduce immune responses associated with oligonucleotide therapies by inhibiting toll-like receptors (TLR) 7 and 9, which are involved in recognizing microbial DNA . This property is particularly beneficial in developing therapeutic oligonucleotides that require reduced immunogenicity.

Biological Activity in Cancer Research

5MedCyd's role in cancer biology has garnered significant attention:

- Epigenetic Alterations :

-

Therapeutic Applications :

- Clinical studies have explored the use of hypomethylating agents like decitabine, which can reverse aberrant methylation patterns associated with drug resistance in cancers such as ovarian cancer. In these studies, treatment with decitabine led to a significant decrease in 5MedCyd levels in peripheral blood mononuclear cells, suggesting a potential mechanism for restoring sensitivity to chemotherapy .

Table: Summary of Key Studies on 5-Methyl-2'-deoxycytidine

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCHPKXVUGJYGU-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003853 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-07-3 | |

| Record name | 5-Methyl-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyldeoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxy-5-methylcytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLDEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B200GV71QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。